N-benzyl-N-(2-hydroxy-2-methylbutyl)-1-methylpyrazole-4-carboxamide
Description
N-benzyl-N-(2-hydroxy-2-methylbutyl)-1-methylpyrazole-4-carboxamide is a synthetic organic compound with a complex structure that includes a pyrazole ring, a benzyl group, and a hydroxy-methylbutyl side chain
Properties
IUPAC Name |
N-benzyl-N-(2-hydroxy-2-methylbutyl)-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-4-17(2,22)13-20(11-14-8-6-5-7-9-14)16(21)15-10-18-19(3)12-15/h5-10,12,22H,4,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBHCBHZWFABDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN(CC1=CC=CC=C1)C(=O)C2=CN(N=C2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(2-hydroxy-2-methylbutyl)-1-methylpyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole derivative.
Attachment of the Hydroxy-Methylbutyl Side Chain: This step involves the reaction of the pyrazole derivative with a suitable alkylating agent, such as 2-hydroxy-2-methylbutyl bromide, under basic conditions.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine or ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the side chain can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-N-(2-hydroxy-2-methylbutyl)-1-methylpyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its functional groups that allow for various chemical modifications.
Mechanism of Action
The mechanism of action of N-benzyl-N-(2-hydroxy-2-methylbutyl)-1-methylpyrazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The hydroxy and carboxamide groups could form hydrogen bonds with biological molecules, while the benzyl group might engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(2-hydroxyethyl)-1-methylpyrazole-4-carboxamide
- N-benzyl-N-(2-hydroxy-2-phenylethyl)-1-methylpyrazole-4-carboxamide
- N-benzyl-N-(2-hydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide
Uniqueness
N-benzyl-N-(2-hydroxy-2-methylbutyl)-1-methylpyrazole-4-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy-methylbutyl side chain differentiates it from other similar compounds, potentially leading to unique interactions and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
